molecular formula C10H10BrF2N B1383952 4-Bromo-N-(cyclopropylmethyl)-3,5-difluoroaniline CAS No. 1875199-07-7

4-Bromo-N-(cyclopropylmethyl)-3,5-difluoroaniline

Cat. No. B1383952
CAS RN: 1875199-07-7
M. Wt: 262.09 g/mol
InChI Key: JVAIFJODXIHCRR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the preparation of 4-bromo-2,5-difluorobenzenesulfonyl chloride involves dissolving 2-bromo-1,4-difluorobenzene in chlorosulfonic acid, stirring the mixture at room temperature, and then extracting the product with dichloromethane . The preparation of 4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide involves stirring a mixture of 4-bromo-2,5-difluorobenzenesulfonyl chloride, cyclopropylamine, and triethylamine in dichloromethane .

Scientific Research Applications

Photocatalytic Reactions and Synthesis

4-Bromo-N-(cyclopropylmethyl)-3,5-difluoroaniline has been employed in various chemical syntheses and photocatalytic reactions. For instance, it has been used in the synthesis of N-[(4-bromo-3,5-difluorine)-phenyl]maleimide through the solvent azeotropic method, showcasing its potential as a versatile reagent in organic synthesis (Liu Guo-ji, 2011). Additionally, it has been involved in the preparation of N-[(4-bromo-3,5-difluorine) phenyl]acrylamide, demonstrating its role in the creation of new compounds through various chemical reactions (Xinding Yao et al., 2013).

Catalytic Protocols

The compound also plays a role in catalytic protocols. It has been used in the Lewis basic sulfide catalyzed electrophilic bromocyclization of cyclopropylmethyl amide, indicating its utility in the development of efficient and diastereoselective catalytic processes (Ying-Chieh Wong et al., 2015).

Solubility and Physical Properties

The solubility and physical properties of 4-Bromo-N-(cyclopropylmethyl)-3,5-difluoroaniline have been studied, providing critical data for its industrial application and process design. For instance, the solubilities of N-[(4-bromo-3,5-difluorine) phenyl]-acrylamide in methanol–ethanol solution have been investigated, offering valuable information for its use in polymerization reactions (Xinding Yao et al., 2010).

Non-Linear Optical Properties and Structural Features

The compound has been explored for its non-linear optical properties and structural features. For example, a series of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs have been synthesized to study their non-linear optical properties, reactivity, and structural features. This research highlights the potential of 4-Bromo-N-(cyclopropylmethyl)-3,5-difluoroaniline derivatives in the field of material science (Komal Rizwan et al., 2021).

Drug Impurities

While the request specifically asked to exclude information related to drug use, dosage, and side effects, it's noteworthy to mention that derivatives of 4-Bromo-N-(cyclopropylmethyl)-3,5-difluoroaniline have been studied in the context of drug impurities. For instance, the synthesis of impurities introduced by 4-amine-3,5-dichloropyridine in roflumilast has been explored, indicating the relevance of these derivatives in pharmaceutical analysis (Li Xing-yu, 2015).

properties

IUPAC Name

4-bromo-N-(cyclopropylmethyl)-3,5-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF2N/c11-10-8(12)3-7(4-9(10)13)14-5-6-1-2-6/h3-4,6,14H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVAIFJODXIHCRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=CC(=C(C(=C2)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N-(cyclopropylmethyl)-3,5-difluoroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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